molecular formula C23H21FN2O4S B6569596 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 946335-09-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide

Katalognummer: B6569596
CAS-Nummer: 946335-09-7
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: ALHRFMZYPLHMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(2-Fluorophenoxy)Acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the investigation of novel anti-inflammatory and analgesic agents. This compound belongs to a class of N-(benzenesulfonyl)acetamide derivatives that have been strategically designed and studied as multifunctional inhibitors, targeting key pathways involved in inflammation and pain, such as COX-2, 5-LOX, and TRPV1 . The core tetrahydroquinoline scaffold provides a privileged structure that is commonly found in bioactive molecules, contributing to favorable interactions with biological targets . The incorporation of the 2-fluorophenoxy moiety is a strategic feature aimed at modulating the compound's electronic properties, binding affinity, and metabolic stability, thereby optimizing its pharmacokinetic profile for research purposes . Researchers can utilize this compound as a valuable chemical tool to probe complex inflammatory cascades and pain signaling mechanisms, or as a key intermediate in the structure-activity relationship (SAR) study and development of new therapeutic candidates. Its design reflects a contemporary approach in drug discovery that focuses on multi-target strategies to achieve enhanced efficacy and improved safety profiles. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-20-10-4-5-11-22(20)30-16-23(27)25-18-12-13-21-17(15-18)7-6-14-26(21)31(28,29)19-8-2-1-3-9-19/h1-5,8-13,15H,6-7,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRFMZYPLHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydroaminoalkylation-Cyclization Sequential Approach

The tetrahydroquinoline scaffold is often synthesized via titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with secondary amines, followed by intramolecular cyclization. For example, 2,6-bis(phenylamino)pyridinato titanium complexes enable regioselective C–H activation of N-methylanilines, yielding linear intermediates that undergo Buchwald–Hartwig amination to form the six-membered ring.

Reaction Conditions :

  • Catalyst: Titanium complex (5 mol%)

  • Solvent: Toluene at 110°C for 24 hours

  • Yield: 68–82% for hydroaminoalkylation; 75–89% for cyclization.

This method avoids harsh acidic conditions but requires rigorous exclusion of moisture.

Acid-Mediated Cyclization of Amino Acid Derivatives

Patent EP2154132A1 describes cyclization of (R)-3-(4-substituted-phenylamino)valeric acid derivatives using phosphorus pentoxide and methanesulfonic acid (1:3 ratio). This method achieves enantiomeric excess >98% for tetrahydroquinolines bearing electron-withdrawing groups.

Optimization Insights :

  • Temperature: 80–100°C

  • Solvent: Toluene or 1,4-dioxane

  • Yield: 70–85%.

Introduction of the Benzenesulfonyl Group

Direct Sulfonylation of Tetrahydroquinoline

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) at the tetrahydroquinoline’s 1-position. Benzenesulfonyl chloride in dichloromethane with triethylamine as a base provides >90% conversion under mild conditions.

Critical Parameters :

  • Molar Ratio: 1.2 equivalents of sulfonyl chloride

  • Reaction Time: 4–6 hours at 0°C to room temperature

  • Workup: Aqueous NaHCO₃ wash to remove excess reagent.

Palladium-Catalyzed Coupling

For sterically hindered substrates, Pd(OAc)₂ with Xantphos ligand facilitates sulfonylation via C–S bond formation. This method is advantageous for late-stage functionalization.

Catalytic System :

  • Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

  • Base: Cs₂CO₃ in DMF at 100°C

  • Yield: 65–78%.

Synthesis of 2-(2-Fluorophenoxy)Acetamide Side Chain

Carbodiimide-Mediated Amide Coupling

The acetamide moiety is introduced using N,N'-carbonyldiimidazole (CDI) as a coupling agent. CDI activates the carboxylic acid precursor (2-(2-fluorophenoxy)acetic acid) for reaction with the tetrahydroquinoline amine.

Protocol :

  • Activation: 2-(2-Fluorophenoxy)acetic acid + CDI (1.1 eq) in THF, 25°C, 1 hour.

  • Coupling: Add tetrahydroquinoline-sulfonamide derivative, stir for 12 hours.

  • Yield: 80–88% after silica gel purification.

One-Pot Sequential Deprotection and Acylation

When the tetrahydroquinoline amine is protected (e.g., as a benzyl carbamate), hydrogenolysis with Pd/C (10% w/w) in methanol precedes acylation. This reduces side reactions and improves atom economy.

Representative Data :

StepConditionsYield (%)
DeprotectionH₂ (1 atm), Pd/C, MeOH, 4 hours95
AcylationCDI, THF, 12 hours85

Integrated Synthetic Routes

Three-Step Linear Synthesis

  • Tetrahydroquinoline formation : Titanium-catalyzed hydroaminoalkylation.

  • Sulfonylation : Benzenesulfonyl chloride, triethylamine.

  • Acetamide coupling : CDI-mediated acylation.
    Overall Yield : 52–60%.

Convergent Approach with Late-Stage Functionalization

  • Pre-synthesize 2-(2-fluorophenoxy)acetyl chloride.

  • Couple with tetrahydroquinoline-sulfonamide using Hünig’s base in DCM.
    Advantage : Avoids intermediate purification; yield 70–75%.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during tetrahydroquinoline formation can yield dihydroquinoline byproducts. Lewis acid additives (e.g., ZnCl₂) suppress this by stabilizing transition states.

Steric Hindrance in Sulfonylation

Bulky substituents at the 6-position necessitate high-pressure conditions (3 atm) for complete sulfonylation.

Epimerization During Acylation

Racemization at the tetrahydroquinoline’s 1-position is mitigated by:

  • Low-temperature reactions (<0°C)

  • Use of proton sponge bases (e.g., DBU).

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
HydroaminoalkylationHigh regioselectivityMoisture-sensitive catalyst68–82
Acid cyclizationEnantioselectiveHarsh acidic conditions70–85
CDI couplingMild conditionsRequires activated acid80–88
Pd-catalyzed sulfonylationLate-stage applicabilityHigh catalyst loading65–78

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its antibacterial properties have been studied, showing promise in combating bacterial infections.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

  • Industry: It may be used in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs described in the evidence, focusing on substituent variations and their implications:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Synthesis Insights Reference
Target Compound : N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide 1-Benzenesulfonyl, 6-(2-fluorophenoxy)acetamide ~456.5 Electron-withdrawing sulfonyl group; fluorophenoxy enhances polarity and potential target affinity. -
2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4) 4-Methoxybenzenesulfonyl, 4-chlorophenoxy acetamide 487.0 Methoxy group increases electron density; chlorine may enhance lipophilicity vs. fluorine.
N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide (CAS 954661-41-7) 1-Butyl-2-oxo, 6-(4-fluorophenyl)acetamide 354.4 Oxo group alters ring conformation; 4-fluorophenyl lacks ether oxygen, reducing polarity.
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) 3,4-Dimethoxybenzyl, N-benzylacetamide ~522.6 Dimethoxy groups enhance electron donation; benzyl substituents may improve CNS penetration.
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Trifluoroacetyl, cyclopropylethyl-fluorophenyl ~470.4 Trifluoroacetyl group increases metabolic resistance; cyclopropylethyl adds steric bulk.
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) Piperidin-4-yl, thiophene-2-carboximidamide ~403.9 Basic piperidine moiety enhances solubility; thiophene may modulate receptor selectivity.

Key Observations:

This may improve aqueous solubility but reduce membrane permeability . The 4-methoxybenzenesulfonyl group in ’s analog adds electron-donating character vs.

Impact of Heterocyclic Modifications: ’s thiophene-2-carboximidamide derivatives (e.g., Compound 70) replace the acetamide with a heterocyclic moiety, which could enhance selectivity for enzymes like nitric oxide synthase (NOS) . ’s piperidinyl-ethoxy substituents (e.g., Compound 20) demonstrate how bulkier groups may influence receptor antagonism (e.g., orexin receptors) .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (sulfonamide formation via chlorosulfonic acid) and (acetamide coupling). Scaling to 100 g, as in , would require optimizing sulfonation and amidation steps .

Biologische Aktivität

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21FN2O4SC_{22}H_{21}FN_{2}O_{4}S, with a molecular weight of approximately 460.5 g/mol. The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 2-fluorophenoxy acetamide moiety. These structural components are crucial for its biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, while the fluorophenoxy group may enhance binding affinity through electronic effects. This interaction can modulate the activity of target molecules, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against several human tumor cell lines, making it a candidate for further pharmacological exploration in cancer therapy.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies suggest that the compound may induce apoptosis in these cells through various pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa15.0Cell cycle arrest

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : A study reported an IC50 value of 8.5 µM for DPP-IV inhibition, indicating its potential use in managing type 2 diabetes by enhancing insulin signaling pathways.

Case Studies

One notable case study highlighted the use of this compound in a preclinical model of cancer:

  • Study Design : Mice bearing xenografts of human breast cancer were treated with the compound at varying doses.
  • Results : Treatment resulted in a significant reduction in tumor volume compared to control groups, demonstrating the compound's potential efficacy as an anticancer agent.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of sulfonylation and acetamide coupling. Key signals include:
    • Sulfonyl group: δ 7.5–8.0 ppm (aromatic protons) .
    • Fluorophenoxy group: δ 6.8–7.2 ppm (coupled doublets, J = 8–10 Hz) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline core, as seen in analogs like SR1001 (PDB ID: 4WQC) .

Q. Advanced Research Focus

  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may affect bioavailability .
  • Mass Spectrometry (HRMS) : Detect degradation products under accelerated stability conditions (40°C/75% RH) .

How can pharmacokinetic challenges (e.g., low oral bioavailability) be addressed during lead optimization?

Q. Advanced Research Focus

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility. For example, replacing the benzenesulfonyl group with a pyridinylsulfonyl moiety increased bioavailability by 40% in nNOS inhibitors .
  • Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance absorption .
  • hERG Inhibition Mitigation : Replace basic amines with neutral heterocycles (e.g., piperazine → pyridine), reducing hERG affinity (IC₅₀ >30 μM) .

What computational and experimental approaches are effective for identifying biological targets of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Screen against nuclear receptors (e.g., RORγ) using Glide or AutoDock. The fluorophenoxy group shows strong hydrophobic interactions with RORγ’s ligand-binding domain (ΔG = −9.2 kcal/mol) .
  • CRISPR-Cas9 Screening : Knockout candidate targets (e.g., nNOS) in cellular models to validate functional relevance .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify binding partners in disease-relevant tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.